molecular formula C18H20N2O2 B11831283 Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 1443290-35-4

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Katalognummer: B11831283
CAS-Nummer: 1443290-35-4
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: PWLJODGVDLKNSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a tetrahydro ring system. The benzyl group at position 6 and the ethyl ester at position 3 are critical substituents influencing its chemical and pharmacological properties.

Synthesis: The compound is synthesized via a cyclocondensation reaction between 1-benzyl-4-piperidinone and 3-aminoacrolein in the presence of BF₃·Et₂O and pyridine, yielding a 23% product after reflux in xylene . Alternative routes include using 3-amino-2-methylacrolein to introduce methyl substituents .

Applications: It serves as a key intermediate in synthesizing tricyclic 5-deaza antifolates and compounds targeting eukaryotic lifespan modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-22-18(21)15-10-16-13-20(9-8-17(16)19-11-15)12-14-6-4-3-5-7-14/h3-7,10-11H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLJODGVDLKNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN(C2)CC3=CC=CC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126322
Record name 1,6-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443290-35-4
Record name 1,6-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443290-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine and an ethyl ester, the reaction proceeds through a series of steps involving condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-6-Benzyl-5,6,7,8-tetrahydro-1,6-Naphthyridin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Naphthyridinderivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of promising biological activities:

  • Anticancer Properties : Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its potential as an anticancer agent. Its derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound shows significant antimicrobial properties against a variety of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies have highlighted its potential in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Enzyme Inhibition : this compound acts as an enzyme inhibitor. It has been explored for its inhibitory effects on phosphodiesterase enzymes, which play a crucial role in various signaling pathways related to memory and learning .

Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Efficacy

Research published in recent years has shown that this compound exhibits strong inhibitory activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Wirkmechanismus

The mechanism of action of ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table highlights structural variations, synthesis methods, and applications of ethyl 6-benzyl-1,6-naphthyridine-3-carboxylate and its analogues:

Compound Name Molecular Formula Key Substituents Synthesis Method Applications
Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₈H₂₀N₂O₂ 6-benzyl, 3-ethyl ester Cyclocondensation of 1-benzyl-4-piperidinone with 3-aminoacrolein Intermediate for antifolates; lifespan modulation research
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₁H₁₃ClN₂O₂ 4-chloro, 3-ethyl ester Chlorination of ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate using oxalyl chloride Pharmaceutical research (e.g., GABA receptor modulators)
Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate C₁₂H₁₄N₂O₄ 7-methoxy, 4-oxo, 3-ethyl ester Condensation of 4-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate Precursor for chlorinated derivatives (e.g., antiviral agents)
tert-Butyl 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate C₁₃H₁₇N₃O₄ 3-nitro, 6-tert-butyl ester Nitration of tert-butyl-protected intermediates (exact method unspecified) Stabilized intermediate for further functionalization
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₃H₁₉N₃O₂ 2-amino, 6-methyl, 3-ethyl ester Not explicitly detailed; likely involves reductive amination or cyclization Subtype-selective GABA receptor modulators

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzyl group in the parent compound increases logP compared to methyl or tert-butyl derivatives, enhancing membrane permeability .
  • Reactivity : Chloro and nitro substituents (e.g., in C₁₁H₁₃ClN₂O₂ and C₁₃H₁₇N₃O₄) improve electrophilicity, facilitating nucleophilic substitutions .
  • Stability : tert-Butyl esters (C₁₃H₁₇N₃O₄) exhibit superior stability under acidic conditions compared to ethyl esters, making them preferable in multi-step syntheses .

Research Findings

  • Antifolate Activity : Ethyl 6-benzyl derivatives show promise in inhibiting dihydrofolate reductase, a target in cancer therapy .
  • GABA Receptor Modulation : Chlorinated analogues (C₁₁H₁₃ClN₂O₂) demonstrate subtype selectivity for α6-GABA receptors, relevant for treating anxiety and epilepsy .
  • Synthetic Challenges: Nitro-substituted derivatives (C₁₃H₁₇N₃O₄) require controlled reaction conditions to avoid over-nitration, as noted in tert-butyl intermediate synthesis .

Structural Analysis Techniques

Crystallographic data for these compounds are often resolved using the SHELX system, which refines small-molecule structures against high-resolution data . For example, tert-butyl 3-nitro-1,6-naphthyridine derivatives were analyzed via SHELXL to confirm regioselectivity .

Biologische Aktivität

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 882749-32-8) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a fused-ring system comprising two pyridine rings and an ethyl carboxylate group at the 3-position, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}. The presence of an ethyl ester group enhances its reactivity and biological activity compared to other naphthyridines. The compound's structural features are summarized in the following table:

Property Details
Molecular Formula C18H20N2O2C_{18}H_{20}N_{2}O_{2}
Molecular Weight 296.36 g/mol
CAS Number 882749-32-8
Structural Features Ethyl carboxylate group at C3

Anticancer Activity

This compound has shown promising anticancer properties through its action as a selective inhibitor of Class I PI3-kinase enzymes. This inhibition is crucial as PI3K signaling pathways are often deregulated in various cancers. Studies indicate that the compound can inhibit tumor cell invasion and metastasis by targeting specific isoforms of PI3K .

Case Study: Inhibition of Tumor Growth

In preclinical studies involving xenograft models of colorectal carcinoma (SW620), this compound demonstrated significant reduction in tumor growth rates when administered orally . The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function.

Comparative Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of this compound against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial therapies.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Its ability to inhibit specific kinases involved in critical signaling pathways underlies its potential therapeutic applications.

Q & A

Q. Table 1: Synthetic Yield Optimization

ConditionYield (%)Reference
BF₃·Et₂O, xylene, reflux23
ZnCl₂, DMF, microwave38
Continuous flow reactor52

Q. Table 2: Bioactivity Data Consistency Check

StudyActivity (IC₅₀)Assay Type
Antimicrobial (S. aureus)2.1 µMBroth microdilution
Anticancer (HeLa)8.7 µMMTT assay

Key Recommendations

  • Collaborative Validation : Replicate conflicting results across independent labs using identical protocols.
  • Open Data : Share crystallographic data (CIF files) via platforms like Cambridge Structural Database for peer validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.